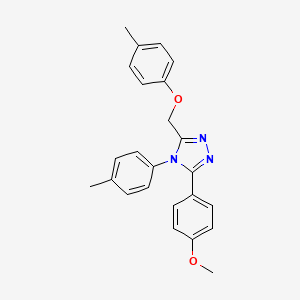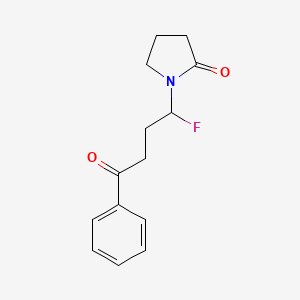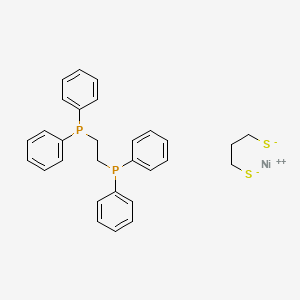
(1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) is a coordination compound that features a nickel(II) center coordinated by a 1,3-propanedithiolate ligand and a 1,2-bis(diphenylphosphino)ethane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) typically involves the reaction of nickel(II) salts with 1,3-propanedithiol and 1,2-bis(diphenylphosphino)ethane under controlled conditions. One common method involves the following steps:
- Dissolution of nickel(II) chloride in an appropriate solvent such as ethanol or acetonitrile.
- Addition of 1,3-propanedithiol to the solution, followed by stirring at room temperature.
- Introduction of 1,2-bis(diphenylphosphino)ethane to the reaction mixture.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Isolation of the product by filtration and purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species or to nickel metal.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
Oxidation: Oxidized nickel species and corresponding oxidized ligands.
Reduction: Reduced nickel species or nickel metal.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine
Biomimetic Studies: The compound is used in studies that mimic the active sites of metalloenzymes.
Drug Development: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug synthesis.
Industry
Electronics: The compound is investigated for its potential use in electronic devices due to its conductive properties.
Environmental Applications: It is studied for its ability to catalyze the degradation of environmental pollutants.
Wirkmechanismus
The mechanism by which (1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) exerts its effects depends on the specific application. In catalysis, the nickel center often acts as the active site, facilitating various chemical transformations through coordination and activation of substrates. The 1,3-propanedithiolate and 1,2-bis(diphenylphosphino)ethane ligands play crucial roles in stabilizing the nickel center and modulating its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nickel(II) hydroxide
- Nickel(II) oxide
- Nickel(II) sulfide
Comparison
Compared to other nickel(II) compounds, (1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in catalysis and materials science, where tailored reactivity and stability are crucial.
Eigenschaften
Molekularformel |
C29H30NiP2S2 |
|---|---|
Molekulargewicht |
563.3 g/mol |
IUPAC-Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;nickel(2+);propane-1,3-dithiolate |
InChI |
InChI=1S/C26H24P2.C3H8S2.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;4-2-1-3-5;/h1-20H,21-22H2;4-5H,1-3H2;/q;;+2/p-2 |
InChI-Schlüssel |
ZIWCIKQPWCDHPK-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(C[S-])C[S-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



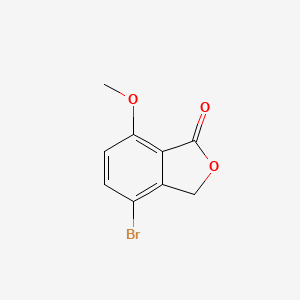

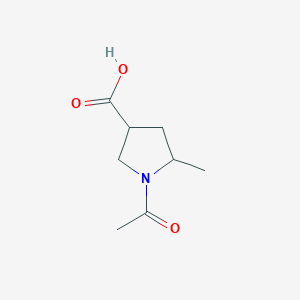

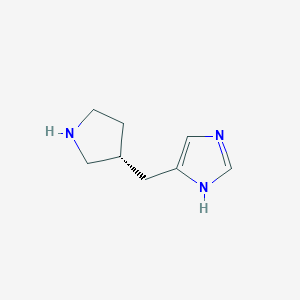

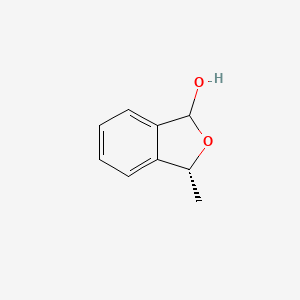
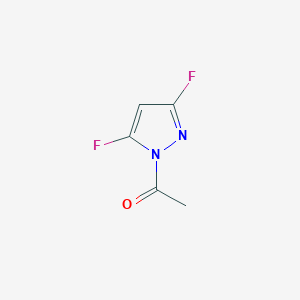
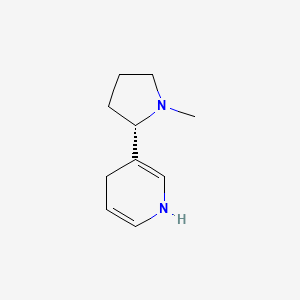
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
